(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-ol
Overview
Description
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-ol is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a trifluoromethylphenyl group and a methylpiperazine moiety. Its stereochemistry is defined by the (3R,4R) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(4-methylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a piperidine derivative is reacted with a trifluoromethylphenyl halide under basic conditions. The reaction is often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance the nucleophilicity of the piperidine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts is also explored to minimize environmental impact. For instance, the application of ultrasound-assisted synthesis in green solvent mixtures has shown promise in enhancing reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, dimethylformamide, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(4-methylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-ol involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, differing by the presence of a fluorine atom instead of a chlorine atom.
4-Iodobenzoic acid: An isomer of iodobenzoic acid, used in various chemical reactions and as a precursor for other compounds.
Uniqueness
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-ol stands out due to its unique combination of a piperidine ring, trifluoromethylphenyl group, and methylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F3N3O/c1-22-7-9-24(10-8-22)16-5-6-23(13-17(16)25)12-14-3-2-4-15(11-14)18(19,20)21/h2-4,11,16-17,25H,5-10,12-13H2,1H3/t16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPCLTRUXWHZDZ-IAGOWNOFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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